
Murpanicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Murpanicin can be synthesized through several synthetic routes. One common method involves the extraction of coumarin derivatives from Murraya paniculata. The synthetic process typically includes steps such as demethylation, hydroxylation, and glucuronidation . Industrial production methods often involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time of flight tandem mass spectrometry (Q-TOF-MS/MS) to ensure the purity and quality of the compound .
化学反応の分析
Murpanicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydroxylation: This reaction involves the addition of hydroxyl groups.
The major products formed from these reactions include various hydroxylated and glucuronidated metabolites .
科学的研究の応用
Murpanicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.
Biology: Investigated for its role in inhibiting TRPV2 channels and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory and insecticidal properties, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the production of insecticides and anti-inflammatory drugs
作用機序
Murpanicin exerts its effects by inhibiting the TRPV2 channel, which is involved in various cellular processes, including inflammation and pain perception. The inhibition of this channel leads to a reduction in calcium influx, thereby decreasing the inflammatory response . The molecular targets and pathways involved include the TRPV2 channel and associated signaling pathways .
類似化合物との比較
Murpanicin is unique compared to other coumarin derivatives due to its specific inhibition of the TRPV2 channel. Similar compounds include:
Warfarin: Another coumarin derivative known for its anticoagulant properties.
Moscatilin: A bibenzyl derivative with anticancer activity.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory properties.
This compound stands out due to its specific action on the TRPV2 channel, making it a valuable compound for targeted therapeutic applications .
特性
分子式 |
C17H20O5 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
8-[(1S,2S)-1-ethoxy-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3/t15-,17-/m0/s1 |
InChIキー |
GDLSTIJVZWVVPB-RDJZCZTQSA-N |
異性体SMILES |
CCO[C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)[C@H](C(=C)C)O |
正規SMILES |
CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


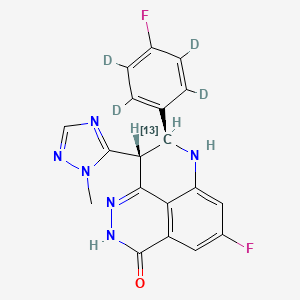
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
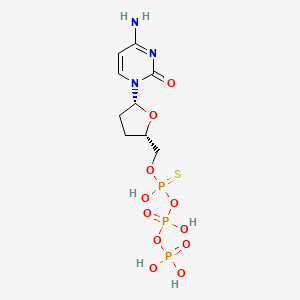
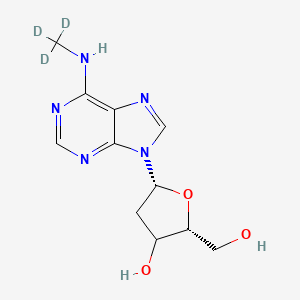
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
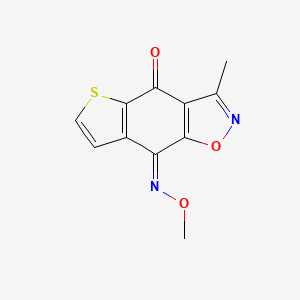

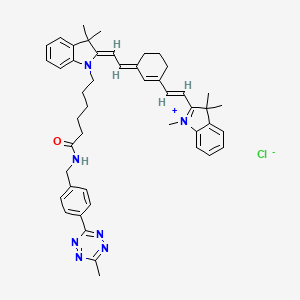
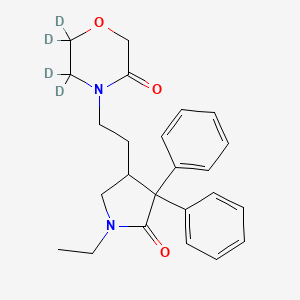
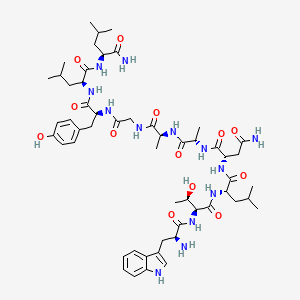


![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

